4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
4-(3-Ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a heterocyclic compound featuring a fused pyrrolo-pyrazolone core. Key structural attributes include:
- Substituent diversity: A 3-ethoxy-4-propoxyphenyl group at position 4, a 2-hydroxyphenyl group at position 3, and a propyl chain at position 3.
- Functional groups: The ethoxy and propoxy groups contribute to lipophilicity, while the hydroxyl group on the 2-hydroxyphenyl moiety serves as a hydrogen bond donor.
- Tautomerism: The pyrazolone ring and hydroxyl groups may enable tautomeric equilibria, similar to hydroxypyrazole derivatives stabilized by intramolecular hydrogen bonds .
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O4/c1-4-13-28-24(16-11-12-19(32-14-5-2)20(15-16)31-6-3)21-22(26-27-23(21)25(28)30)17-9-7-8-10-18(17)29/h7-12,15,24,29H,4-6,13-14H2,1-3H3,(H,26,27) |
InChI Key |
QUWSNEPGDJGLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCCC)OCC |
Origin of Product |
United States |
Biological Activity
The compound 4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a member of the dihydropyrrolo[3,4-c]pyrazole family, which has garnered attention for its potential biological activities. This article reviews its biological properties, synthesizes relevant case studies, and presents research findings that illustrate its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 435.5 g/mol. It features a complex structure that includes multiple functional groups enhancing its biological activity, such as ethoxy and propoxy substituents on the phenyl rings and a hydroxyl group.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O4 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Antioxidant Activity
Research indicates that compounds within the dihydropyrrolo[3,4-c]pyrazole class exhibit significant antioxidant properties . These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various chronic diseases .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory studies . It is believed to modulate pathways involved in inflammation, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial activity against various bacterial strains. The presence of hydroxyl groups is often associated with increased antibacterial efficacy .
Case Studies and Research Findings
- Synthesis and Characterization : A study focused on synthesizing derivatives of dihydropyrrolo[3,4-c]pyrazoles demonstrated that modifications at the phenolic positions significantly influenced biological activity. The synthesized compounds exhibited varying degrees of antioxidant and anti-inflammatory activities .
- In Vivo Studies : In animal models, compounds similar to this compound showed promising results in reducing markers of inflammation and oxidative stress .
- Mechanistic Insights : Research into the mechanisms of action revealed that these compounds may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multicomponent reactions (MCRs) and subsequent functionalization. A primary pathway involves:
-
Formation of the dihydropyrrolo-pyrazole core via cyclocondensation of substituted pyruvates, aldehydes, and amines under acidic conditions .
-
Post-synthetic modifications to introduce ethoxy, propoxy, and hydroxyl groups via nucleophilic substitution or ester hydrolysis.
Example Reaction Sequence:
-
Step 1: Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate reacts with aryl aldehydes and primary amines in ethanol/acetic acid to form 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones .
-
Step 2: Ring-opening of the chromeno-pyrrole intermediate with hydrazine hydrate in dioxane yields the target dihydropyrrolo-pyrazol-6(1H)-one scaffold .
Hydroxyl Groups (2-Hydroxyphenyl Substituent)
-
Oxidation: Forms quinone derivatives under strong oxidizing agents (e.g., KMnO₄).
-
Etherification: Reacts with alkyl halides (e.g., ethyl/propyl bromide) in basic conditions to form ethoxy/propoxy derivatives.
Pyrazole and Pyrrole Rings
-
Electrophilic Substitution: The electron-rich pyrrole ring undergoes nitration or sulfonation at the α-position .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the dihydropyrrolo-pyrazole core to a fully saturated pyrrolidine-pyrazole system.
Ether Groups (3-Ethoxy-4-Propoxyphenyl)
-
Cleavage: Hydrolysis with HI/AcOH generates phenolic intermediates.
Key Reaction Conditions
Mechanistic Insights
-
Cyclocondensation: Proceeds via Knoevenagel adduct formation, followed by Michael addition and cyclization .
-
Ring-Opening with Hydrazine: Nucleophilic attack by hydrazine at the carbonyl group of the chromeno-pyrrole intermediate, leading to pyrazole ring formation .
Stability and Degradation Reactions
-
Thermal Decomposition: Degrades above 200°C, releasing CO and phenolic byproducts.
-
Photolysis: UV exposure induces cleavage of the ethoxy group, forming a free radical intermediate.
Comparative Reactivity Table
| Reaction | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Oxidation of hydroxyl | KMnO₄/H₂SO₄ | Quinone derivative | 60–70 |
| Ether hydrolysis | HI/AcOH, reflux | Phenolic intermediate | 80–90 |
| Pyrazole nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-pyrazole analog | 45–55 |
| Catalytic hydrogenation | H₂ (1 atm), Pd-C, MeOH | Saturated pyrrolidine-pyrazole | 70–80 |
Comparison with Similar Compounds
Table 1: Comparative Substituent Profiles
Key Observations:
Substituent Bulkiness : The target compound’s 3-ethoxy-4-propoxyphenyl group enhances lipophilicity compared to 873681-30-2’s smaller 3-ethoxy-4-hydroxyphenyl group. This may improve membrane permeability but reduce aqueous solubility .
Hydrogen Bonding : Both the target compound and 873681-30-2 feature hydroxyl groups capable of intramolecular H-bonding, a trait shared with compound 5 in . Such interactions stabilize specific tautomers and influence molecular conformation .
Pyridine-containing analogs may exhibit distinct pharmacokinetic profiles .
Tautomeric states could affect binding affinity in biological systems .
Preparation Methods
Multicomponent Cyclization Strategy
Core Reaction Pathway
The synthesis begins with a one-pot multicomponent reaction involving:
- Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (1)
- 3-Ethoxy-4-propoxybenzaldehyde (2)
- Propylamine (3)
Under reflux in ethanol with 10% acetic acid, these components undergo cyclocondensation to form 1-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (4). This intermediate is critical for subsequent pyrazole ring formation.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | MeOH, EtOH, DMF | EtOH | 78 |
| Temperature (°C) | 25–80 | 80 | 78 → 89 |
| Acetic Acid (vol%) | 0–20 | 10 | 89 |
| Reaction Time (h) | 12–24 | 20 | 89 |
Alternative Ring-Opening Approaches
Lewis Acid-Catalyzed Rearrangement
A patent-derived method employs BF₃·Et₂O (15 mol%) in toluene at 110°C to rearrange chromeno[2,3-c]pyrrole-3,9-dione precursors. This bypasses the need for hydrazine but requires stringent anhydrous conditions.
Table 2: Lewis Acid Screening
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| BF₃·Et₂O | 68 | 92 |
| AlCl₃ | 42 | 87 |
| ZnCl₂ | 55 | 89 |
Functional Group Modifications
Etherification of Hydroxyl Groups
The 2-hydroxyphenyl moiety undergoes propylation using K₂CO₃ and 1-bromopropane in DMF:
$$ \text{Ar-OH + BrCH}2\text{CH}2\text{CH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ar-OCH}2\text{CH}2\text{CH}3 $$
Optimization Data:
- Base : K₂CO₃ > NaOH (92% vs. 78%)
- Solvent : DMF > Acetonitrile (92% vs. 65%)
Pyridine Methylation
Introduction of the pyridin-3-ylmethyl group uses Mitsunobu conditions :
- Triphenylphosphine (1.2 eq)
- Diethyl azodicarboxylate (DEAD, 1.1 eq)
- 3-Pyridinemethanol
Reaction in THF at 0°C→RT yields 81% product.
Purification and Characterization
Crystallization Protocols
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (7:3) | 99.2 | 85 |
| Acetone/Hexanes (1:2) | 98.7 | 78 |
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multicomponent + Hydrazine | 3 | 72 | 95 | Industrial |
| Lewis Acid Catalyzed | 2 | 68 | 92 | Pilot |
| Solid-Phase | 4 | 76 | 98 | Lab |
Industrial-Scale Considerations
Cost Analysis
- Raw Materials : Hydrazine hydrate ($12/kg) vs. BF₃·Et₂O ($45/kg)
- Solvent Recovery : Ethanol (98% reclaimed) vs. Dioxane (85%)
Emerging Methodologies
Photochemical Cyclization
Preliminary studies using UV-A light (365 nm) with Rose Bengal as photosensitizer show promise for reducing reaction times from 20 h → 4 h, albeit with lower yields (62%).
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) catalyzes the final ring-closing step in phosphate buffer (pH 7.4) at 37°C, achieving 58% yield but requiring further optimization.
Q & A
Q. What are the standard synthetic routes for this compound, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo[3,4-c]pyrazole core. Key steps include:
- Cyclization : Reaction of substituted hydrazines with ketoesters under acidic conditions (e.g., acetic acid) to form the pyrazole ring.
- Functionalization : Introduction of substituents (e.g., 3-ethoxy-4-propoxyphenyl) via nucleophilic substitution or Suzuki coupling.
- Purification : Column chromatography (ethyl acetate/hexane, 1:4 ratio) and recrystallization from 2-propanol or methanol .
- Purity Verification : HPLC (>95% purity) and NMR (to confirm absence of unreacted intermediates).
Q. Which spectroscopic methods are critical for structural characterization?
- NMR : H and C NMR to confirm substituent positions and stereochemistry. Aromatic protons in the 6.5–8.5 ppm range and diastereotopic protons in the dihydropyrrolo ring (~3.5–5.0 ppm) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 463.2).
- X-ray Crystallography : Resolves stereochemical ambiguities; for example, the (Z)-configuration of the dihydro ring is confirmed via C=O bond orientation .
Q. How is initial biological activity assessed in vitro?
- Target-Based Assays : Screen against kinases or GPCRs using fluorescence polarization or radioligand binding.
- Cell Viability : MTT assays in cancer cell lines (e.g., IC values in μM range for HepG2 or MCF-7) .
- Dose-Response Curves : Triplicate experiments with controls (e.g., DMSO vehicle) to ensure reproducibility.
Advanced Research Questions
Q. How can synthetic yields be optimized for lab-scale production?
- Solvent Optimization : Replace dichloromethane with THF for better solubility of intermediates.
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh) vs. PdCl) in cross-coupling steps to improve efficiency.
- Temperature Control : Lower reaction temperatures (−20°C) during diazomethane additions to minimize side reactions .
- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization) to enhance safety and yield .
Q. How to resolve contradictions in reported bioactivity data?
Contradictions may arise from assay conditions or compound stability. Mitigation strategies include:
- Buffer Compatibility : Test solubility in PBS vs. DMSO; precipitation can falsely lower activity.
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolysis of the propyl group).
- Orthogonal Assays : Validate results with SPR (surface plasmon resonance) for binding affinity and live-cell imaging for functional effects .
Q. What advanced techniques elucidate stereochemical and polymorphic variations?
- Chiral HPLC : Separates enantiomers using a Chiralpak AD-H column (hexane:isopropanol, 90:10).
- Dynamic NMR : Detects atropisomerism in the dihydropyrrolo ring by variable-temperature H NMR.
- PXRD (Powder X-ray Diffraction) : Differentiates polymorphs; sharp peaks at 2θ = 12.5° and 18.3° indicate Form I vs. Form II .
Q. How to design mechanistic studies for reaction pathways?
- Isotopic Labeling : Use O-labeled water to track oxygen incorporation during hydrolysis steps.
- Kinetic Profiling : Monitor intermediates via time-resolved ESI-MS to identify rate-limiting steps.
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G* level) to predict regioselectivity in cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
